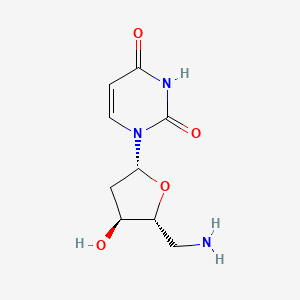

Uridine, 5'-amino-2',5'-dideoxy-

Description

BenchChem offers high-quality Uridine, 5'-amino-2',5'-dideoxy- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Uridine, 5'-amino-2',5'-dideoxy- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

IUPAC Name |

1-[(2R,4S,5R)-5-(aminomethyl)-4-hydroxyoxolan-2-yl]pyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3O4/c10-4-6-5(13)3-8(16-6)12-2-1-7(14)11-9(12)15/h1-2,5-6,8,13H,3-4,10H2,(H,11,14,15)/t5-,6+,8+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABYZQSMQSHNEMQ-SHYZEUOFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(OC1N2C=CC(=O)NC2=O)CN)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@H](O[C@H]1N2C=CC(=O)NC2=O)CN)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80189509 | |

| Record name | Uridine, 5'-amino-2',5'-dideoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80189509 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35959-38-7 | |

| Record name | Uridine, 5'-amino-2',5'-dideoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035959387 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Uridine, 5'-amino-2',5'-dideoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80189509 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Conceptual Framework of Nucleoside Analogs in Biochemical Research

Nucleoside analogs are powerful tools in the realm of biochemical research and medicinal chemistry. nih.gov Their utility stems from their ability to mimic natural nucleosides and interact with the enzymes involved in nucleic acid synthesis and other crucial cellular processes. nih.govnih.gov By introducing specific chemical modifications to the sugar or base of the nucleoside, scientists can create analogs that, when incorporated into a growing DNA or RNA strand, can terminate further elongation. nih.govnumberanalytics.comwikipedia.org This "chain-terminating" property is a cornerstone of their application. ontosight.aiwikipedia.org

These synthetic compounds serve as invaluable probes for studying the intricate mechanisms of DNA and RNA synthesis, replication, and repair. ontosight.ainih.gov By observing how these analogs are processed by various polymerases, researchers can gain insights into enzyme function, substrate specificity, and the molecular basis of genetic mutations. nih.govnih.gov The ability to be incorporated into nucleic acids also makes them useful for labeling and sequencing applications. harvard.edu

Structural Classification Within Dideoxynucleoside Analogs

Uridine (B1682114), 5'-amino-2',5'-dideoxy- belongs to the class of dideoxynucleoside analogs. ontosight.ainih.gov This classification is based on the critical modification of the sugar moiety, where the hydroxyl groups at both the 2' and 3' positions of the ribose sugar are absent. wikipedia.org The lack of a 3'-hydroxyl group is particularly significant, as this group is essential for forming the phosphodiester bond that links one nucleotide to the next in a growing nucleic acid chain. wikipedia.org

Within the broader category of dideoxynucleosides, further classification can be made based on the specific nucleobase attached to the sugar. In this case, the presence of uracil (B121893) as the nitrogenous base places it in the uridine family of nucleoside analogs. The additional modification at the 5' position, where a hydroxyl group is replaced by an amino group, further defines its unique chemical identity and reactivity. nih.govnih.gov The increased reactivity of the 5'-amino group compared to a hydroxyl group has made these analogs particularly useful in a variety of biological and genomic applications. nih.govnih.gov

Historical Context of Uridine Analog Research

Established Synthetic Pathways for Uridine, 5'-amino-2',5'-dideoxy-

The synthesis of Uridine, 5'-amino-2',5'-dideoxy- is a multi-step process that relies on robust and well-documented chemical reactions. The primary route involves the preparation of a key azide (B81097) intermediate, which is then converted to the desired amine.

Synthesis via 5'-Azido-2',5'-dideoxy Intermediates

A common and effective strategy for synthesizing 5'-amino-2',5'-dideoxyuridine (B8528164) begins with the corresponding naturally occurring 2'-deoxynucleoside. researchgate.net The synthesis proceeds through a critical intermediate, 5'-azido-2',5'-dideoxyuridine. nih.govnih.govbiocat.com This pathway is favored due to the high yields achievable and the reliability of the chemical transformations involved. researchgate.net

The generation of the 5'-azido intermediate can be accomplished through various methods. One approach involves a one-pot synthesis from protected ribonucleosides. nih.govmdpi.com This method utilizes reagents such as triphenylphosphine (B44618) (PPh₃), carbon tetrabromide (CBr₄), and sodium azide (NaN₃) in an anhydrous solvent like dimethylformamide (DMF) at elevated temperatures. nih.gov Another established route is the tosylation of the 5'-hydroxyl group of the starting nucleoside, followed by an azide exchange reaction. researchgate.net The azide functional group is particularly useful as a precursor to the amine, offering stability and specific reactivity for subsequent steps. mdpi.commedchemexpress.com

Application of the Staudinger Reaction for Amino Group Introduction

The conversion of the 5'-azido group to the 5'-amino group is efficiently carried out using the Staudinger reaction. nih.govnih.govorganic-chemistry.org This reaction is a mild and highly selective method for reducing azides to amines, which is a significant advantage in the multi-step synthesis of complex molecules like nucleoside analogs. organic-chemistry.orgwikipedia.org

The process involves two main steps. First, the 5'-azido intermediate is treated with a phosphine (B1218219), most commonly triphenylphosphine (PPh₃), in a solvent such as pyridine. nih.govwikipedia.org This reaction forms a phosphazide (B1677712) or iminophosphorane intermediate with the expulsion of nitrogen gas (N₂). organic-chemistry.orgwikipedia.org In the second step, the intermediate is hydrolyzed, typically with aqueous ammonia (B1221849) (NH₄OH), to yield the final 5'-amino-2',5'-dideoxyuridine and a phosphine oxide byproduct, such as triphenylphosphine oxide. nih.govwikipedia.org This method is known for its quantitative conversion of 5'-azido nucleosides to 5'-amino nucleosides. researchgate.net

Conversion to 5'-N-triphosphate Derivatives (e.g., Uridine, 5'-amino-2',5'-dideoxy-5'-N-triphosphate)

The biologically active form of many nucleoside analogs is their 5'-triphosphate derivative. For Uridine, 5'-amino-2',5'-dideoxy-, conversion to its 5'-N-triphosphate form is a crucial step for its application in genomic and biochemical studies. nih.govnih.gov A high-yield, one-step reaction has been developed for this conversion. researchgate.net

The synthesis involves reacting the 5'-amino-2',5'-dideoxynucleoside with a phosphorylating agent in an aqueous solution. researchgate.netnih.gov A common method employs trisodium (B8492382) trimetaphosphate in the presence of a buffer like tris(hydroxymethyl)aminomethane (Tris). nih.govnih.gov The reaction proceeds at room temperature over several days, and its progress can be monitored using techniques like reversed-phase HPLC. nih.gov This process yields the desired 5'-amino-2',5'-dideoxyuridine-5'-N-triphosphate, a phosphoramidate (B1195095) analog of the natural deoxyuridine triphosphate. nih.gov

| Component | Role in Synthesis | Reference |

| 5'-amino-2',5'-dideoxyuridine | Starting nucleoside | nih.gov |

| Trisodium trimetaphosphate | Phosphorylating agent | researchgate.netnih.gov |

| Tris(hydroxymethyl)aminomethane (Tris) | Buffer (pH ~11) | researchgate.netnih.gov |

| Water | Solvent | nih.gov |

Methodological Advancements in Analog Synthesis

The synthesis of nucleoside analogs is an evolving field, with continuous efforts to improve efficiency, selectivity, and the diversity of accessible structures.

Regioselective and Stereoselective Approaches

Achieving regioselectivity and stereoselectivity is paramount in the synthesis of nucleoside analogs to ensure the correct three-dimensional arrangement of atoms, which is critical for biological activity. Regioselective synthesis ensures that reactions occur at a specific position on the molecule. rsc.org For instance, the modification of the 5'-position of the sugar moiety without affecting other positions like the 3'-hydroxyl or the nucleobase is a key regioselective step. umich.edu

Stereoselective synthesis controls the formation of specific stereoisomers. In the context of uridine analogs, this is crucial for establishing the correct configuration at the chiral centers of the sugar ring. nih.gov Asymmetric hydrogenation is one key technique used to achieve high diastereoselectivity in the synthesis of nucleosyl amino acid precursors derived from uridine. nih.gov Such methods are essential for creating simplified analogs of more complex natural products, allowing for detailed structure-activity relationship (SAR) studies. nih.gov

Protection and Deprotection Strategies

The synthesis of Uridine, 5'-amino-2',5'-dideoxy- and its analogs often requires the use of protecting groups to prevent unwanted side reactions at reactive sites on the nucleobase or the sugar. umich.edunih.gov An effective protection strategy involves introducing a group that is stable under certain reaction conditions but can be removed selectively under mild conditions later in the synthetic sequence. umich.edufishersci.co.uk

| Protecting Group | Functional Group Protected | Common Deprotection Condition | Reference |

| Monomethoxytrityl (MMT) | 5'-Hydroxyl | Aqueous Acid | umich.eduglenresearch.com |

| Dimethoxytrityl (DMTr) | 5'-Hydroxyl | Nonaqueous Acid | umich.edu |

| tert-Butyloxycarbonyl (Boc) | Amino | Acid (e.g., TFA or HCl) | fishersci.co.uk |

| Benzyl (Bn) | Amino | Palladium-catalyzed hydrogenolysis | fishersci.co.uk |

| p-Toluenesulfonyl (Tosyl) | Hydroxyl | Not applicable (used as a leaving group) | rsc.org |

Synthesis of Modified Uridine, 5'-amino-2',5'-dideoxy- Derivatives

The chemical scaffold of Uridine, 5'-amino-2',5'-dideoxy- offers a versatile platform for the introduction of various functional groups. These modifications can be targeted at the C5 position of the uracil (B121893) ring, the 5'-amino group, and the 3'-hydroxyl group, leading to a diverse range of derivatives with tailored properties. The synthetic methodologies employed for these modifications are crucial for exploring the structure-activity relationships of this class of compounds.

Synthesis of 5'-Amino-2',5'-dideoxy-5-iodouridine (AIU) and its Derivatives

5'-Amino-2',5'-dideoxy-5-iodouridine (AIU), also referred to as AIdU, is a key derivative whose synthesis has been approached through multiple routes. One established method involves the direct halogenation of a pre-existing 5'-amino-2',5'-dideoxyuridine scaffold. Specifically, AIU can be prepared by the halogenation of the 5-mercuriacetate of 5'-amino-2',5'-dideoxyuridine. rsc.org

An alternative synthetic strategy begins with 5-substituted-2'-deoxyuridines. For instance, the synthesis of 5-halo-5'-amino-2',5'-dideoxyuridines has been achieved starting from the corresponding 5-halo-2'-deoxyuridines. This process involves the synthesis of 5'-O-p-tolylsulfonyl derivatives of 5-chloro-, 5-bromo-, and 5-iodo-2'-deoxyuridine, which are then converted into the corresponding 5-halo-5'-azido-2',5'-dideoxyuridines. rsc.org Subsequent reduction of the 5'-azido group yields the desired 5'-amino product. While the reduction of 5-chloro-5'-azido-2',5'-dideoxyuridine successfully affords 5-chloro-5'-amino-2',5'-dideoxyuridine (ACIU), attempts to prepare the 5-bromo and 5-iodo analogs via this reduction pathway resulted in the formation of the non-halogenated 5'-amino-2',5'-dideoxyuridine. rsc.org

The synthesis of 5'-amino-2',5'-dideoxyuridine analogs, including the parent compound, can also be achieved from their naturally occurring nucleoside precursors. This involves the reduction of 5'-azido-2',5'-dideoxy intermediates, commonly accomplished using the Staudinger reaction. mdpi.com

Further derivatization of AIU has been explored to modify its biological activity profile. These derivatives include N-acetyl and N,3'-O-diacetyl modifications, which have been synthesized in an effort to enhance antiviral efficacy. nih.gov

Synthesis of Other 5-Substituted Analogs (e.g., 5-ethyl)

The synthesis of other 5-substituted analogs of 5'-amino-2',5'-dideoxyuridine has been a subject of interest to explore the impact of different substituents at this position. The general synthetic strategies often mirror those used for AIU, starting with an appropriately 5-substituted 2'-deoxyuridine.

For example, 5-Bromo-5'-amino-2',5'-dideoxyuridine (ABrU) and 5-Chloro-5'-amino-2',5'-dideoxyuridine (ACIU) have been synthesized. rsc.org The synthesis of ACIU was achieved through the reduction of its 5'-azido precursor, 5-chloro-5'-azido-2',5'-dideoxyuridine. rsc.org However, as previously noted, this reduction method was not suitable for the bromo and iodo analogs. rsc.org ABrU was successfully prepared via the halogenation of the 5-mercuriacetate of 5'-amino-2',5'-dideoxyuridine. rsc.org The 5'-amino-2',5'-dideoxy analogs of 5-methyl-2'-deoxyuridine have also been reported. rsc.org

While the synthesis of a wide array of 5-substituted 2'-deoxyuridines is documented, including those with alkyl groups like 5-ethyl, specific detailed synthetic protocols for 5-ethyl-5'-amino-2',5'-dideoxyuridine are not extensively described in the primary literature. General methods for creating C5-alkylated uridines often involve palladium-catalyzed coupling reactions on a 5-halouridine precursor. It is plausible that such methods could be adapted to synthesize the 5-ethyl analog, which would then be carried through the synthetic steps to introduce the 5'-amino functionality, similar to the routes established for the halo-analogs.

Synthesis of N-Acyl and N,3'-O-Diacyl Derivatives

To investigate the influence of modifying the 5'-amino and 3'-hydroxyl groups, a variety of N-acyl and N,3'-O-diacyl derivatives of 5'-amino-2',5'-dideoxy-5-iodouridine (AIU) have been synthesized. nih.gov The primary goal of these modifications has often been to improve the parent compound's biological properties. nih.gov

The synthesis of the N-acetyl derivative is a straightforward acylation of the 5'-amino group of AIU. Similarly, the N,3'-O-diacetyl derivative is prepared by acetylating both the 5'-amino and the 3'-hydroxyl groups. nih.gov Beyond simple acetylation, a broader range of N-acyl and N-sulfonyl derivatives of AIU has been prepared. nih.gov These synthetic efforts have led to a library of compounds where the nature of the acyl or sulfonyl group is varied, allowing for a systematic exploration of how these modifications affect the molecule's interaction with biological targets. nih.gov

Mechanism of Action as a Nucleic Acid Chain Terminator

Uridine, 5'-amino-2',5'-dideoxy-, in its triphosphate form, can act as a nucleic acid chain terminator, a mechanism central to the function of many antiviral and anticancer agents. sciencesnail.com

Interference with Phosphodiester Bond Formation

The process of DNA and RNA synthesis involves the formation of a phosphodiester bond between the 3'-hydroxyl group of the growing nucleic acid chain and the 5'-phosphate group of an incoming nucleotide. sciencesnail.com In Uridine, 5'-amino-2',5'-dideoxy-, the crucial 5'-hydroxyl group is replaced by an amino group. While this analog, as a 5'-N-triphosphate, can be recognized and incorporated by certain polymerases, the resulting 5'-amino linkage is not a substrate for the subsequent formation of a phosphodiester bond. sciencesnail.comnih.gov This is because the nitrogen atom at the 5' position lacks the necessary chemical properties to participate in the nucleophilic attack required for chain elongation. The phosphoramidate bond that is formed is also susceptible to cleavage under different conditions than a standard phosphodiester bond. nih.gov

Impact on DNA and RNA Elongation

Once incorporated into a growing DNA or RNA strand, Uridine, 5'-amino-2',5'-dideoxy- effectively halts further elongation of the nucleic acid chain. nih.govnih.gov This premature termination of transcription and replication processes can have profound biological consequences. For instance, in the context of viral replication, the termination of the synthesis of viral genetic material can inhibit the production of new virus particles. nih.gov Research has shown that the triphosphate form of a related compound, 2',3'-dideoxyuridine, is a potent inhibitor of HIV reverse transcriptase and acts as a DNA chain terminator. nih.gov Similarly, the incorporation of 5'-amino-2',5'-dideoxyuridine triphosphate into DNA by E. coli DNA polymerase I has been demonstrated, leading to products that can be specifically cleaved at the modified nucleotide site. nih.gov The presence of deoxyuridine itself in a DNA template can have inhibitory effects on transcription by various RNA polymerases. nih.govoup.com

Reactivity Profile of the 5'-Amino Functional Group

The replacement of the 5'-hydroxyl group with a primary amino group significantly alters the chemical reactivity of the nucleoside.

Enhanced Chemical Reactivity Compared to Hydroxyl Counterparts

The 5'-amino group is a stronger nucleophile than the corresponding 5'-hydroxyl group. nih.gov This heightened reactivity makes the 5'-position of Uridine, 5'-amino-2',5'-dideoxy- more amenable to a variety of chemical modifications. This property is not unique to this specific uridine analog but is a general characteristic of 5'-amino-modified nucleosides. nih.govnih.gov The synthesis of 5'-azido-2',5'-dideoxy intermediates, which are then reduced to the 5'-amino form, is a common strategy to produce these reactive molecules. nih.gov

Implications for Bioconjugation and Probe Development

The enhanced reactivity of the 5'-amino group is highly advantageous for bioconjugation, the process of linking molecules to biological structures. nih.gov This feature allows for the efficient attachment of various reporter molecules, such as fluorescent dyes or biotin, to the nucleoside. These labeled nucleosides can then be incorporated into DNA or RNA, creating probes for use in a wide range of molecular biology applications, including DNA sequencing and hybridization assays. nih.govosti.gov The ability to introduce modifications at the 5' position has been explored in the development of antiviral agents and for creating photoactive nucleotides. osti.govnih.gov

Interaction with Nucleotide Metabolism Pathways

As an analog of a natural nucleoside, Uridine, 5'-amino-2',5'-dideoxy- can interact with various enzymes involved in nucleotide metabolism. For the compound to exert its biological effects, it must typically be converted to its active triphosphate form by cellular kinases. jumedicine.com

The efficiency of this phosphorylation can vary significantly depending on the specific kinases present in a cell and their substrate specificity. For example, the related compound 5-iodo-5'-amino-2',5'-dideoxyuridine has been shown to inhibit the phosphorylation of thymidine (B127349) by the deoxypyrimidine kinase of herpes simplex virus type 1. nih.gov Furthermore, the triphosphate analog, 5-Iodo-5'-amino-2',5'-dideoxyuridine-5'-N'-triphosphate, is a potent allosteric inhibitor of E. coli thymidine kinase. nih.gov These interactions highlight how such modified nucleosides can interfere with the normal metabolic pathways that produce the building blocks for DNA and RNA synthesis. jumedicine.com The introduction of uracil into DNA can also have inhibitory and mutagenic effects on RNA transcription. nih.gov

Influence on Pyrimidine (B1678525) Nucleotide Biosynthesis

Derivatives of 5'-amino-2',5'-dideoxyuridine have been identified as potential inhibitors of enzymes involved in the metabolism of pyrimidine nucleosides. nih.gov Research on related compounds, such as 5'-(bromoacetamido)-2',5'-dideoxyuridine, has shown that these molecules can interfere with macromolecular synthesis. Specifically, these derivatives have been observed to inhibit DNA synthesis significantly, with a lesser impact on protein synthesis and no significant inhibition of RNA synthesis. nih.gov This suggests that the 2',5'-dideoxyuridine (B1594094) scaffold, when substituted at the 5'-position, can act as an inhibitor of nucleotide biosynthesis pathways, leading to a reduction in the precursors available for DNA replication. nih.gov The 5'-amino-2',5'-dideoxyuridine molecule itself can be synthesized and subsequently converted into its 5'-N-triphosphate form, which can then be incorporated into DNA by polymerases. nih.gov This incorporation indicates its interaction with the enzymatic machinery of nucleotide and DNA synthesis.

Modulation of Deoxynucleotide Pools

The introduction of modified nucleosides into cellular systems can significantly alter the delicate balance of deoxynucleotide (dNTP) pools. While direct studies on 5'-amino-2',5'-dideoxyuridine's effect on these pools are not extensively detailed in the provided search results, the effects of structurally similar pyrimidine analogs offer valuable insights. For instance, the related compound 5-fluoro-2'-deoxyuridine (B1346552) (FdUrd) has been shown to cause substantial shifts in dNTP levels in vivo. nih.gov Treatment with FdUrd leads to a sharp decrease in the cellular concentration of deoxythymidine triphosphate (dTTP) and a near-complete depletion of the deoxyguanosine triphosphate (dGTP) pool. nih.gov Concurrently, the level of deoxycytidine triphosphate (dCTP) increases dramatically. nih.gov This disruption of the relative and absolute concentrations of dNTPs is a critical mechanism for the cytotoxic effects of such compounds. It is plausible that 5'-amino-2',5'-dideoxyuridine or its metabolites could exert a similar, though not identical, influence on the regulation of deoxynucleotide pools, thereby affecting DNA synthesis and repair.

Conformational Analysis and Structure-Activity Relationships

The three-dimensional structure of 5'-amino-2',5'-dideoxyuridine is crucial for its biological interactions. The conformation of the glycosidic bond, the sugar pucker, and the side chain orientation define its shape and how it fits into the active sites of enzymes.

Glycosidic Conformation (Syn/Anti)

The rotation around the N1-C1' glycosidic bond in nucleosides determines the orientation of the nucleobase relative to the sugar moiety. This leads to two primary conformations: syn, where the base is positioned over the sugar ring, and anti, where it is directed away from it. youtube.comyoutube.com For pyrimidine nucleosides like uridine and its derivatives, the anti conformation is strongly favored. nih.govproteopedia.org This preference is due to steric hindrance between the C2-oxygen of the pyrimidine ring and the furanose ring in the syn conformation. proteopedia.org Therefore, 5'-amino-2',5'-dideoxyuridine is expected to predominantly adopt the anti conformation, which is the typical conformation for pyrimidine nucleosides in standard DNA structures. nih.govproteopedia.org

Furanose Ring Puckering (N-type/S-type)

The five-membered furanose ring in nucleosides is not planar and exists in a dynamic equilibrium between two major puckered conformations, termed N-type (North) and S-type (South). The N-type conformation is characterized by a C3'-endo pucker, while the S-type corresponds to a C2'-endo pucker. The nature of substituents on the sugar ring can significantly influence this equilibrium. In deoxyribonucleosides, the S-type (C2'-endo) conformation is generally preferred. However, modifications at the 3'-position can shift this preference. For example, studies on related 3'-substituted dideoxynucleosides have shown that electron-donating groups, such as an amino group (NH2), can increase the population of the N-type conformation. nih.gov While 5'-amino-2',5'-dideoxyuridine lacks a 3'-substituent, the absence of the 2'-hydroxyl group generally favors the S-type pucker, characteristic of B-form DNA.

Exocyclic Side Chain Conformations (C4',C5')

The conformation of the exocyclic 5'-amino group is determined by the torsion angle around the C4'-C5' bond. This rotation dictates the spatial position of the 5'-amino group relative to the sugar and the base. The conformation of this side chain is critical for its interactions, for example, during phosphorylation by kinases or binding within a polymerase active site. The specific preferred conformations for the 5'-amino group in 5'-amino-2',5'-dideoxyuridine would be influenced by intramolecular interactions, such as potential hydrogen bonds, and the surrounding solvent environment.

Interactive Data Tables

Table 1: Biochemical Interactions of 5'-amino-2',5'-dideoxyuridine and Related Compounds

| Feature | Compound/Derivative | Observed Effect | Reference |

| Nucleotide Biosynthesis | 5'-(Bromoacetamido)-2',5'-dideoxyuridine | Inhibition of DNA synthesis | nih.gov |

| DNA Incorporation | 5'-amino-2',5'-dideoxy-5'-N-triphosphate | Incorporated into DNA by Klenow fragment | nih.gov |

| Deoxynucleotide Pools | 5-Fluoro-2'-deoxyuridine | Lowers dTTP and dGTP; increases dCTP | nih.gov |

Table 2: Conformational Properties of 5'-amino-2',5'-dideoxyuridine

| Conformational Feature | Predominant State | Rationale | References |

| Glycosidic Bond (χ) | Anti | Steric hindrance from C2-oxygen disfavors syn conformation in pyrimidines. | nih.govproteopedia.org |

| Furanose Pucker | S-type (C2'-endo) | Typical for 2'-deoxynucleosides. | nih.gov |

| Exocyclic Side Chain (C4'-C5') | Rotational Freedom | Conformation is flexible and depends on molecular interactions. |

Cellular and Molecular Biological Roles

Incorporation into Nucleic Acids

A key feature of 5'-amino-2',5'-dideoxyuridine (B8528164) 5'-N-triphosphate (NH2-dUTP) is its ability to be recognized as a substrate by DNA polymerases. This allows for its enzymatic incorporation into a growing DNA strand, introducing a modified linkage into the nucleic acid backbone.

Research has demonstrated that the 5'-N-triphosphate derivatives of 5'-amino-2',5'-dideoxynucleosides, including the uridine (B1682114) analog, are efficiently incorporated into DNA by certain DNA polymerases. nih.govnih.gov The Klenow fragment of Escherichia coli DNA polymerase I, which possesses 5'→3' polymerase activity but lacks 5'→3' exonuclease activity, is a notable example of an enzyme capable of utilizing these analogs. nih.govnih.gov Studies have shown that NH2-dNTPs can effectively replace their corresponding natural deoxynucleoside triphosphates (dNTPs) in polymerase-catalyzed reactions. nih.govnih.gov

The Klenow fragment can incorporate these analogs to generate long polynucleotide chains containing the modified nucleotide. nih.gov This enzymatic acceptance is significant because it allows for the in vitro synthesis of DNA strands with specifically placed, chemically distinct linkages.

Table 1: DNA Polymerases Used for Incorporation of 5'-amino-2',5'-dideoxy-Nucleotides

| Polymerase | Description | Relevance |

|---|---|---|

| Klenow Fragment (E. coli DNA Polymerase I) | A large fragment of DNA Pol I that retains polymerase activity but lacks 5'→3' exonuclease activity. | Shown to efficiently incorporate 5'-amino-2',5'-dideoxy-5'-N-triphosphate nucleotides into DNA. nih.govnih.gov |

The incorporation of 5'-amino-2',5'-dideoxyuridine is a template-directed process. pnas.orgnih.gov Like natural nucleotides, the analog is added to the growing primer strand in a sequence-specific manner, dictated by the complementary base on the template strand. DNA polymerase facilitates the formation of a phosphoramidate (B1195095) bond when it encounters an adenine residue on the template, ensuring that the genetic information of the template is accurately copied. This fidelity is crucial for the use of these analogs in applications such as DNA sequencing and site-specific modification. The enzymatic reaction follows the fundamental principles of Watson-Crick base pairing, where the incoming analog forms a proper hydrogen bond with the template base before being covalently linked to the primer.

When a DNA polymerase incorporates a 5'-amino-2',5'-dideoxynucleoside 5'-N-triphosphate, it catalyzes the formation of a phosphoramidate bond (P-N) instead of the native phosphodiester bond (P-O). nih.govnih.gov This substitution of a nitrogen atom for an oxygen atom in the DNA backbone is the source of the molecule's utility as a research tool.

The resulting P3′→N5′ phosphoramidate linkage is uniquely susceptible to cleavage under mild acidic conditions, such as treatment with dilute acetic acid. nih.govnih.govnih.gov This chemical lability stands in stark contrast to the stability of the natural phosphodiester backbone, which remains intact under these conditions. nih.gov This property allows for the site-specific fragmentation of DNA at the positions where the analog was incorporated.

Table 2: Comparison of Phosphodiester and Phosphoramidate Bonds in DNA

| Feature | Phosphodiester Bond | Phosphoramidate Bond |

|---|---|---|

| Atoms in Linkage | P-O-C5' | P-N-C5' |

| Formation | Polymerase incorporates a natural dNTP. | Polymerase incorporates a 5'-amino-dNTP. nih.gov |

| Stability | Stable under mild acidic conditions. | Labile under mild acidic conditions. nih.govnih.govnih.gov |

| Cleavage Product | Intact DNA strand. | Polynucleotide fragments cleaved at the modified site. nih.gov |

Impact on Cellular Nucleic Acid Synthesis and Repair

The ability to introduce a chemically distinct and cleavable bond into DNA provides a powerful method for studying cellular processes involving nucleic acids.

5'-amino-substituted analogs have been employed in model studies of DNA replication. nih.gov The process of incorporating these analogs and subsequently cleaving the DNA at the modified sites forms the basis of a novel DNA sequencing methodology. After the polymerase extension reaction is completed, the resulting DNA, containing phosphoramidate bonds, can be specifically fragmented with mild acid treatment. This generates a series of polynucleotide fragments, each terminating at the site of the incorporated analog. When this process is carried out separately for each of the four nucleotide analogs, the resulting fragments can be separated by gel electrophoresis to generate a sequence ladder, revealing the DNA sequence. nih.govnih.gov

The introduction of a labile phosphoramidate bond can be used to probe DNA repair mechanisms. The incorporation of a related analog, 5-iodo-5'-amino-2',5'-dideoxyuridine, into viral DNA has been shown to cause single- and double-stranded breaks in a dose-dependent manner. nih.gov DNA strand breaks are a form of DNA damage that immediately triggers a cellular response, activating complex DNA repair pathways.

By creating DNA substrates that contain phosphoramidate linkages, researchers can induce strand breaks at specific locations under controlled, mild conditions. This allows for the study of how cellular machinery, such as repair enzymes, recognizes and responds to this type of damage. While the native phosphodiester backbone is robust, the presence of the phosphoramidate bond introduces a point of weakness that can be exploited to investigate the processes that maintain genomic stability. nih.gov

Modulation of Cellular Signaling Pathways

Cellular signaling pathways are complex networks that transmit information from the cell's exterior to its interior, dictating fundamental cellular activities. The unique structure of Uridine, 5'-amino-2',5'-dideoxy- has led to investigations into its and its related analogs' potential to modulate these pathways, with a particular focus on cyclic AMP signaling.

The cyclic AMP (cAMP) signaling pathway is a ubiquitous and essential second messenger system that regulates a vast array of physiological processes. A key enzyme in this pathway is adenylyl cyclase (AC), which catalyzes the conversion of ATP to cAMP. Several studies have demonstrated that analogs of Uridine, 5'-amino-2',5'-dideoxy-, particularly those with an adenine base instead of uracil (B121893), are potent inhibitors of adenylyl cyclase.

2',5'-dideoxyadenosine (ddA), which shares the same 2',5'-dideoxyribose sugar moiety as Uridine, 5'-amino-2',5'-dideoxy-, has been identified as an effective and potent inhibitor of adenylyl cyclase nih.gov. It functions as a P-site inhibitor, which are non-competitive inhibitors that bind to the catalytic site of the enzyme in a product-like transition state, forming a dead-end complex with pyrophosphate (PPi) frontiersin.org. The inhibitory potency of these P-site inhibitors is often enhanced in the presence of Mn2+ ions nih.gov.

The structure-activity relationship of these 2',5'-dideoxynucleoside analogs has been a subject of investigation. The presence of the 3'-hydroxyl group is crucial for their inhibitory activity, and modifications at this position can significantly alter their potency. For instance, 2',5'-dideoxy-3'-ATP is a highly potent P-site inhibitor nih.gov.

While direct studies on the inhibitory effect of Uridine, 5'-amino-2',5'-dideoxy- on adenylyl cyclase are limited, research on a related phosphoramidate analog, 5-Iodo-5'-amino-2',5'-dideoxyuridine-5'-N'-triphosphate (AIdUTP), has demonstrated its potent allosteric inhibitory effect on E. coli thymidine (B127349) kinase nih.gov. AIdUTP was found to be 60-fold more potent than thymidine triphosphate (TTP) as an allosteric inhibitor at pH 7.8 nih.gov. This finding, although in a different enzymatic system, highlights the potential for 5'-amino-2',5'-dideoxyuridine derivatives to act as enzyme inhibitors.

The following table summarizes the inhibitory activities of some 2',5'-dideoxynucleoside analogs on adenylyl cyclase.

Inhibitory Activity of 2',5'-dideoxynucleoside Analogs on Adenylyl Cyclase

| Compound | Target Enzyme | Inhibitory Effect | Notes |

|---|---|---|---|

| 2',5'-dideoxyadenosine (ddA) | Adenylyl Cyclase (AC) | Potent inhibitor | Acts as a P-site inhibitor. |

| 2',5'-dideoxy-3'-ATP | Adenylyl Cyclase (AC) | Highly potent P-site inhibitor | Modification at the 3' position enhances potency. |

| 5-Iodo-5'-amino-2',5'-dideoxyuridine-5'-N'-triphosphate (AIdUTP) | E. coli Thymidine Kinase | Potent allosteric inhibitor | Demonstrates the potential for this class of compounds to inhibit enzymes. 60-fold more potent than TTP. |

Applications in Academic Research

Genomic Analysis and Sequencing Technologies

The distinct chemical nature of 5'-amino-2',5'-dideoxyuridine (B8528164) and its corresponding nucleotide analogs has made it a valuable tool in genomics. The introduction of a phosphoramidate (B1195095) bond, instead of a phosphodiester bond, into a DNA strand creates a site of specific chemical vulnerability that can be precisely exploited for analysis.

A significant application of 5'-amino-2',5'-dideoxy- nucleotides is in DNA sequencing methodologies. When the 5'-N-triphosphate version of this analog is incorporated into a growing DNA strand by a DNA polymerase, it creates a modified polynucleotide. nih.govnih.gov The phosphoramidate bonds formed within these DNA strands are susceptible to cleavage under mild acidic conditions, while standard phosphodiester bonds remain intact. nih.gov

This differential stability is the basis for a chemical sequencing method. By running four separate polymerase reactions, each containing one of the four standard deoxynucleotide triphosphates and a corresponding 5'-amino-2',5'-dideoxy- analog (e.g., for adenosine, cytidine, guanosine, and uridine (B1682114)/thymidine), a nested set of DNA fragments is produced. nih.govresearchgate.net Mild acid treatment then cleaves these fragments specifically at the site of the incorporated amino-modified nucleotide. nih.govnih.gov When these fragments are separated by gel electrophoresis, they produce a high-quality sequencing ladder for the corresponding base, allowing the DNA sequence to be read. nih.gov This method is advantageous because the cleavage occurs after the enzymatic extension and any subsequent purification steps. nih.gov

The unique properties of 5'-amino-2',5'-dideoxynucleotides have been leveraged for the high-throughput detection of single-nucleotide polymorphisms (SNPs). nih.gov SNPs are variations at a single position in a DNA sequence among individuals and are crucial markers in genetic studies. One method involves using the matrix-assisted fragmentation of DNA that contains 5'-amino-modified nucleotides, such as the thymidine (B127349) or cytidine analogs. nih.gov This approach, often coupled with MALDI-TOF (Matrix-Assisted Laser Desorption/Ionization Time-of-Flight) mass spectrometry, allows for precise analysis of the DNA fragments to identify the specific nucleotide present at a polymorphic site.

Short tandem repeats (STRs) are regions of the genome consisting of short, repeated DNA sequences, typically 1-6 base pairs in length. nih.gov The high degree of polymorphism in these regions makes them valuable for genetic fingerprinting and population studies. While the core utility of 5'-amino-2',5'-dideoxyuridine lies in creating specific cleavage sites for sequencing, this principle can be applied to the analysis of DNA fragments containing STRs. By incorporating the modified nucleotide during amplification of an STR locus, researchers can generate fragments amenable to specific cleavage and subsequent analysis, potentially aiding in the precise length determination of the repeat units.

Genome sequence assembly involves piecing together numerous short DNA sequence reads into a complete genomic sequence. The chemical cleavage method enabled by 5'-amino-2',5'-dideoxynucleotides contributes to this field by providing a robust and high-resolution technique for generating the primary sequence data. nih.gov The ability to create high-quality sequencing ladders is a fundamental prerequisite for accurate genome assembly. By facilitating reliable base-calling, this method supports the initial and most critical phase of genome assembly projects.

Mechanistic Studies of Viral Replication

Analogs of Uridine, 5'-amino-2',5'-dideoxy-, particularly halogenated versions like 5-iodo-5'-amino-2',5'-dideoxyuridine, have been instrumental as probes to study and inhibit the replication of certain viruses.

Research has demonstrated that 5-iodo-5'-amino-2',5'-dideoxyuridine (AIU) exhibits antiviral activity against herpesviruses, including Herpes Simplex Virus (HSV) and Varicella-Zoster Virus (VZV). nih.govnih.govasm.orgnih.gov The mechanism of action involves the incorporation of the analog, as a thymidine substitute, into the viral DNA during replication. nih.gov

Studies on HSV type 1 have shown a direct correlation between the extent of the analog's incorporation into viral DNA and the degree of replication inhibition. nih.gov The presence of the phosphoramidate bond from the incorporated analog in the viral DNA leads to structural instability. This instability manifests as single- and double-stranded breaks in the DNA, which can be observed in a dose-dependent manner. nih.gov Interestingly, while this DNA damage is a consequence of the incorporation, it is not considered a prerequisite for the antiviral activity itself. nih.gov

In studies with VZV, treatment with 5-iodo-5'-amino-2',5'-dideoxyuridine resulted in a significant reduction in viral plaque formation, a measure of infectious virus. nih.govasm.orgnih.gov The compound was shown to reduce the number and size of plaques produced by three different VZV isolates. nih.govasm.orgnih.gov

| AIU Concentration (µM) | Approximate Plaque Reduction (%) |

|---|---|

| 10 | ~30% |

| 800 | ~95% |

This research underscores the utility of 5'-amino-2',5'-dideoxyuridine analogs as tools to probe the enzymatic processes of viral replication and as potential scaffolds for the development of antiviral agents. nih.govasm.orgnih.gov

Dissection of Viral-Specific DNA Synthesis

Research into antiviral therapies has often focused on nucleoside analogs that can be selectively activated by viral enzymes and subsequently disrupt viral replication. While much of the research in this area has utilized the 5-iodo derivative, 5-iodo-5'-amino-2',5'-dideoxyuridine (AIdUrd), the findings provide a strong basis for understanding the potential applications of the parent compound, Uridine, 5'-amino-2',5'-dideoxy-.

Studies have shown that AIdUrd is a potent inhibitor of herpes simplex virus (HSV) replication. nih.gov A key aspect of its selectivity is its phosphorylation, the initial and rate-limiting step in its activation, which is carried out by a virus-encoded thymidine kinase. nih.gov This selective phosphorylation means that the compound is primarily activated in virus-infected cells, minimizing its impact on uninfected host cells.

Once converted to its triphosphate form, the analog is incorporated into the growing viral DNA chain by the viral DNA polymerase. nih.gov The presence of the 5'-amino group leads to the formation of a phosphoramidate linkage in the DNA backbone. This altered linkage is more susceptible to cleavage under certain conditions and can introduce structural instability into the viral genome. The incorporation of these analogs can lead to single and double-stranded breaks in the viral DNA in a dose-dependent manner, thereby inhibiting the synthesis of functional viral progeny. nih.gov

The table below summarizes key findings from research on a closely related iodo-derivative, illustrating the principles of its application in studying viral DNA synthesis.

| Research Finding | Viral Model | Implication for Viral DNA Synthesis |

| Selective phosphorylation by viral thymidine kinase | Herpes Simplex Virus (HSV) | Preferential activation in infected cells, leading to targeted disruption of viral replication. |

| Incorporation into viral DNA | Herpes Simplex Virus (HSV) | Formation of unstable phosphoramidate bonds within the viral genome. |

| Induction of DNA strand breaks | Herpes Simplex Virus (HSV) | Compromised integrity of the viral genome, halting the replication process. |

Research on Viral Enzyme Targets

The selective interaction of Uridine, 5'-amino-2',5'-dideoxy- and its derivatives with viral enzymes makes them excellent probes for studying the structure and function of these key proteins. The primary targets of these nucleoside analogs are the viral thymidine kinases and DNA polymerases, which are essential for viral replication.

The triphosphate form of the 5-iodo derivative of Uridine, 5'-amino-2',5'-dideoxy- has been shown to be a potent allosteric inhibitor of E. coli thymidine kinase, demonstrating its ability to modulate enzyme activity. nih.gov This inhibitory action highlights its potential for detailed kinetic and structural studies of viral enzymes. By comparing the inhibitory effects of different analogs, researchers can map the active and allosteric sites of these enzymes, providing valuable information for the rational design of more effective antiviral drugs.

Furthermore, the ability of the triphosphate form of Uridine, 5'-amino-2',5'-dideoxy- to be incorporated by viral DNA polymerases allows for its use as a substrate analog in studies of polymerase fidelity and mechanism. nih.gov The presence of the 5'-amino group can affect the rate of incorporation and the stability of the resulting DNA, providing insights into the conformational changes and interactions that occur within the active site of the polymerase during DNA synthesis.

Research on Cellular Proliferation and Apoptosis Mechanisms

Investigations into DNA Synthesis Inhibition in Proliferating Cells

The study of cellular proliferation often involves the use of nucleoside analogs that can be incorporated into newly synthesized DNA, thereby acting as markers for dividing cells. While direct studies on Uridine, 5'-amino-2',5'-dideoxy- in this context are limited, the principles of its application can be inferred from research on similar compounds like 5-ethynyl-2'-deoxyuridine (EdU). jenabioscience.comjenabioscience.com

EdU is a thymidine analog that is readily incorporated into the DNA of proliferating cells during the S-phase of the cell cycle. jenabioscience.comjenabioscience.com Its utility lies in the fact that the ethynyl group can be detected with high sensitivity and specificity through a "click chemistry" reaction with a fluorescent azide (B81097). lumiprobe.com This allows for the precise quantification and imaging of cells that are actively replicating their DNA.

Similarly, Uridine, 5'-amino-2',5'-dideoxy- can be used to study DNA synthesis in proliferating cells. Its incorporation into cellular DNA can be monitored, and the effects of this incorporation on the rate of DNA replication and cell cycle progression can be assessed. The introduction of the phosphoramidate bond may alter the structure of the DNA and affect the progression of the replication fork, providing a tool to investigate the cellular response to DNA damage and replication stress.

Studying Mechanisms of Apoptosis Induction

The incorporation of modified nucleosides into cellular DNA can trigger a DNA damage response, leading to cell cycle arrest and, ultimately, apoptosis (programmed cell death). Research on EdU has shown that its incorporation into DNA can induce DNA damage signaling pathways, including the phosphorylation of key proteins such as ATM, H2AX, p53, and Chk2. nih.gov This response is triggered by the recognition of the altered DNA structure, which can lead to the formation of DNA double-strand breaks. nih.gov

The activation of these signaling pathways can lead to an accumulation of cells in the G2 phase of the cell cycle, followed by the induction of apoptosis. nih.gov This process is often characterized by the activation of caspases, a family of proteases that execute the apoptotic program.

Given that the incorporation of Uridine, 5'-amino-2',5'-dideoxy- also introduces an unconventional linkage into the DNA backbone, it is plausible that this compound could similarly induce a DNA damage response and apoptosis. By studying the cellular response to the incorporation of this analog, researchers can gain insights into the signaling pathways that link DNA damage to the apoptotic machinery.

The following table outlines the general mechanism by which nucleoside analogs can induce apoptosis, based on studies of related compounds.

| Step | Description | Key Proteins Involved |

| Incorporation into DNA | The nucleoside analog is incorporated into the DNA of proliferating cells during S-phase. | DNA Polymerases |

| Induction of DNA Damage | The altered DNA structure is recognized by the cell's DNA damage surveillance machinery. | ATM, H2AX |

| Activation of Signaling Pathways | A cascade of protein phosphorylation events is initiated to signal the presence of DNA damage. | p53, Chk2 |

| Cell Cycle Arrest | The cell cycle is halted, typically at the G2/M checkpoint, to prevent the propagation of damaged DNA. | p53, Cyclins |

| Induction of Apoptosis | If the DNA damage is too severe to be repaired, the cell is triggered to undergo programmed cell death. | Caspases |

Probes for Macromolecular Interactions

Analysis of Protein-Nucleic Acid Interactions

Understanding the interactions between proteins and nucleic acids is fundamental to molecular biology. Uridine, 5'-amino-2',5'-dideoxy- and its analogs can serve as valuable probes for studying these interactions. A closely related compound, 5-amino-2'-deoxyuridine, has been successfully used as an interference probe in DNA footprinting experiments to identify the specific DNA bases that are contacted by a protein. nih.gov

In this technique, the modified nucleoside is incorporated into a DNA molecule, which is then allowed to bind to a protein of interest. The presence of the 5-amino group can interfere with the binding of the protein if it is located at a critical contact point. By analyzing the pattern of protein binding to DNA molecules containing the analog at different positions, researchers can map the protein's binding site with high resolution.

The 5'-amino group of Uridine, 5'-amino-2',5'-dideoxy- provides a reactive handle that can be used for cross-linking experiments. By chemically modifying the amino group with a photoactivatable cross-linking agent, it is possible to covalently link the DNA to a bound protein upon exposure to UV light. This allows for the identification of proteins that bind to specific DNA sequences and the mapping of the cross-linking sites.

Development of Combinatorial Peptide-DNA Hybrids

Uridine, 5'-amino-2',5'-dideoxy-, and related 5'-amino-modified nucleosides, serve as crucial building blocks in the synthesis of peptide-oligonucleotide conjugates (POCs). These hybrid molecules merge the sequence-specific recognition properties of nucleic acids with the vast functional diversity of peptides, making them powerful tools for the development of combinatorial libraries.

The primary role of 5'-amino-2',5'-dideoxyuridine in this context is to provide a reactive primary amino group at the 5'-terminus of a DNA strand. This amino group acts as a chemical handle for the covalent attachment of a peptide. The synthesis of these conjugates can be approached in several ways, with solid-phase synthesis being a common and efficient method. In a typical solid-phase strategy, the oligonucleotide is first assembled on a solid support using standard phosphoramidite chemistry. The 5'-amino-modifier is incorporated during the final step of the synthesis. Subsequently, a pre-synthesized peptide can be coupled to this terminal amino group, or amino acids can be added sequentially to build a peptide chain directly on the oligonucleotide. This methodology allows for the creation of large libraries where each unique oligonucleotide sequence is linked to a specific peptide, forming a DNA-encoded library.

These combinatorial peptide-DNA hybrids have significant applications in drug discovery and diagnostics. The oligonucleotide portion functions as a readable barcode for identifying the attached peptide, while the peptide provides the functional component that can be screened for binding to therapeutic targets or other biological activities.

| Synthesis Strategy for Peptide-Oligonucleotide Conjugates (POCs) | Description | Key Feature of 5'-amino-2',5'-dideoxyuridine |

| Stepwise Solid-Phase Synthesis | The peptide and oligonucleotide fragments are assembled sequentially on the same solid support. | Provides a terminal primary amine for initiating peptide synthesis after the oligonucleotide has been assembled. |

| Post-Synthetic Conjugation (Solution Phase) | The peptide and the 5'-amino-modified oligonucleotide are synthesized separately and then joined together in solution. | The 5'-amino group offers a specific site for chemoselective ligation with an activated peptide. |

| Post-Synthetic Conjugation (Solid Phase) | The completed 5'-amino-oligonucleotide remains on the solid support while the peptide is conjugated to it. | Simplifies purification as excess reagents can be easily washed away from the support-bound conjugate. |

Applications in RNA Biology Studies

Tool for Investigating RNA Structure and Function

The modification of nucleic acids with reactive functional groups is a cornerstone of molecular biology, enabling the study of their structure, function, and interactions. Primary amino groups, such as the one found on 5'-amino-2',5'-dideoxyuridine, are particularly useful as they can be readily coupled to a wide range of molecules, including fluorescent dyes, cross-linking agents, and affinity tags.

While the dideoxy nature of this specific compound makes its incorporation into an RNA chain via polymerase-mediated synthesis non-trivial, it can be added to the terminus of synthetic oligonucleotides. Once incorporated, the 5'-amino group provides a site for attaching probes. For example, a fluorescent dye attached to this position can be used to monitor the oligonucleotide's localization within a cell or to study its binding to target molecules through techniques like fluorescence polarization.

A related compound, 5-amino-2'-deoxyuridine (where the amino group is at the C5 position of the base), has been successfully used as a molecular probe in DNA footprinting experiments to map the binding sites of DNA-binding proteins with high resolution nih.gov. This demonstrates the principle of using amino-modified nucleosides as tools to investigate nucleic acid-protein interactions. However, based on available research, specific applications of Uridine, 5'-amino-2',5'-dideoxy- as a tool for investigating the structure and function of RNA are not well-documented.

Use in Understanding RNA Editing Processes

RNA editing is a post-transcriptional process that alters the sequence of RNA molecules, thereby increasing the diversity of the transcriptome and proteome. A major type of RNA editing in mammals is the deamination of cytidine (C) to uridine (U), a reaction catalyzed by enzymes of the apolipoprotein B mRNA editing enzyme, catalytic polypeptide-like (APOBEC) family, including cytidine deaminase (CDA) nih.govnih.gov.

Understanding the mechanisms of these enzymes often involves the use of substrate analogs and inhibitors. Synthetic nucleosides that mimic the substrate, the transition state, or the product can provide valuable insights into enzyme function. For instance, zebularine, a nucleoside analog, is known to be a competitive inhibitor of cytidine deaminase and is used to study the effects of this enzyme nih.gov. Researchers have also developed other complex nucleoside analogs containing seven-membered rings that show potent inhibition of human CDA and APOBEC3A nih.gov.

Given that Uridine, 5'-amino-2',5'-dideoxy- is an analog of uridine (the product of C-to-U deamination), it is conceivable that it could be explored as a potential inhibitor or tool to study the active site of cytidine deaminases. However, a review of the scientific literature did not yield specific examples of this compound being used for the purpose of understanding RNA editing processes.

Advanced and Emerging Research Directions

Development of Novel 5'-Amino-2',5'-dideoxy- Uridine (B1682114) Analogs with Tailored Properties

The chemical scaffold of Uridine, 5'-amino-2',5'-dideoxy- serves as a foundational structure for the development of novel analogs with finely tuned biochemical properties. Research efforts in this area focus on modifying the parent molecule to enhance its efficacy, target specificity, and utility as a biological probe.

A significant area of investigation involves the synthesis of derivatives of the related compound, 5'-amino-2',5'-dideoxy-5-iodouridine (AIdU), to improve its antiviral capabilities. nih.gov Modifications have included the preparation of N-acetyl and N,3'-O-diacetyl derivatives. nih.gov Notably, N-acetylation of AIdU was found to increase its ability to inhibit the phosphorylation of thymidine (B127349) by the deoxypyrimidine kinase of herpes simplex virus type 1 (HSV1). nih.gov Conversely, diacetylation resulted in the opposite effect. nih.gov Further synthetic efforts have produced a range of N-acyl-, N-sulphonyl-, and N,3'-O-diacyl- derivatives of AIdU, with several of these compounds demonstrating enhanced inhibition of the target deoxypyrimidine kinase. nih.gov

Another critical modification is the conversion of the 5'-amino nucleoside into its corresponding 5'-N-triphosphate analog. nih.govnih.gov This transformation is crucial for applications involving DNA polymerases and other nucleotide-binding enzymes. The synthesis of 5-Iodo-5'-amino-2',5'-dideoxyuridine-5'-N'-triphosphate (AIdUTP), a phosphoramidate (B1195095) analog of IdUTP, has been reported. nih.gov This analog exhibits distinct chemical and biological properties; for instance, it is stable in alkaline solutions but undergoes a novel phosphorylysis reaction at a pH below 8. nih.gov Biologically, AIdUTP acts as a potent allosteric inhibitor of Escherichia coli thymidine kinase, being 60-fold more potent than thymidine triphosphate (TTP) at pH 7.8. nih.gov

The synthesis of these analogs often involves robust chemical reactions, starting from naturally occurring 2'-deoxynucleosides. nih.gov Common synthetic steps include tosylation, azide (B81097) exchange, and the Staudinger reaction to produce the 5'-amino nucleoside. nih.gov This intermediate can then be efficiently converted to the 5'-N-triphosphate through a one-step reaction with trimetaphosphate. nih.gov These synthetic strategies provide a versatile platform for creating a diverse library of analogs for various biochemical and genomic applications. nih.gov

| Analog of 5'-amino-2',5'-dideoxyuridine (B8528164) | Modification | Tailored Property/Research Finding | Reference |

|---|---|---|---|

| N-acetyl-5'-amino-2',5'-dideoxy-5-iodouridine | N-Acetylation | Increased inhibition of HSV1 deoxypyrimidine kinase. | nih.gov |

| N,3'-O-diacetyl-5'-amino-2',5'-dideoxy-5-iodouridine | Diacetylation | Decreased inhibition of HSV1 deoxypyrimidine kinase. | nih.gov |

| 5-Iodo-5'-amino-2',5'-dideoxyuridine-5'-N'-triphosphate (AIdUTP) | 5'-N-Triphosphorylation | Acts as a potent allosteric inhibitor of E. coli thymidine kinase (60x more potent than TTP). | nih.gov |

| 5'-amino-2',5'-dideoxyuridine-5'-N-triphosphate | 5'-N-Triphosphorylation | Can be efficiently incorporated into DNA by the Klenow fragment of E. coli DNA polymerase I. | nih.gov |

Integration into High-Throughput Screening for Biochemical Pathway Exploration

High-Throughput Screening (HTS) methodologies enable the rapid testing of vast libraries of chemical compounds to identify molecules that modulate a specific biological target or pathway. While direct HTS campaigns centered on Uridine, 5'-amino-2',5'-dideoxy- are not extensively documented in public literature, the integration of its analogs and other modified nucleosides into such screening platforms is a key area of research. These compounds serve as valuable tools for exploring biochemical pathways, particularly those involving nucleic acid metabolism.

Modern HTS facilities utilize a range of detection technologies suitable for screening nucleoside analogs. enamine.netumn.edu These include assays based on UV-VIS absorbance, luminescence, fluorescence intensity, fluorescence polarization (FP), and Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET). enamine.netumn.edu Such platforms are capable of performing biochemical and cell-based assays in 96-, 384-, or 1536-well plate formats, allowing for massive parallel analysis. enamine.net

A relevant example of a modified uridine analog used in pathway exploration is 5-Ethynyl-2'-deoxyuridine (EdU). jenabioscience.com EdU is widely used as a substitute for 5-Bromo-2'-deoxyuridine (BrdU) to measure de novo DNA synthesis during the S-phase of the cell cycle. jenabioscience.com Being cell-permeable, EdU is incorporated into replicating DNA. jenabioscience.com The ethynyl group then allows for detection via a copper(I)-catalyzed "click chemistry" reaction, which can attach a fluorescent dye or a biotin tag for purification and analysis. jenabioscience.com This method is highly amenable to HTS formats for screening compounds that affect cell proliferation.

The potential for integrating 5'-amino-2',5'-dideoxy-uridine analogs into HTS lies in their ability to act as specific probes or inhibitors. For instance, analogs that inhibit key enzymes in nucleotide synthesis or viral replication, such as thymidine kinase, could be used to screen for novel therapeutic agents. nih.gov An HTS campaign could be designed to identify compounds that enhance or antagonize the inhibitory effect of a specific 5'-amino-2',5'-dideoxy-uridine analog, thereby uncovering new drug candidates or revealing novel aspects of pathway regulation.

| HTS Assay Technology | Principle | Applicability to Nucleoside Analog Screening |

|---|---|---|

| Fluorescence Intensity | Measures the light emitted by a fluorescent probe. | Can be used to measure enzyme activity where a substrate is converted to a fluorescent product. |

| Fluorescence Polarization (FP) | Measures changes in the rotational speed of a fluorescent molecule upon binding to a larger partner. | Ideal for studying the binding of nucleoside analogs to target proteins like polymerases or kinases. |

| Time-Resolved FRET (TR-FRET) | Measures energy transfer between a donor and acceptor fluorophore, with a time delay to reduce background. | Highly sensitive method for detecting protein-protein or protein-nucleotide interactions. |

| Luminescence | Measures light produced by a chemical reaction, such as luciferase-based reporter assays. | Can be used in cell-based assays to screen for analogs that affect gene expression downstream of a target pathway. |

| AlphaScreen | A bead-based proximity assay that generates a chemiluminescent signal when two beads are brought close together. | Suitable for studying complex interactions, such as the assembly of replication machinery around a DNA template containing an analog. |

Computational Modeling and in silico Studies of Analog Interactions

Computational modeling and in silico studies are indispensable tools in modern drug discovery and molecular biology, enabling the prediction of molecular properties and interactions before undertaking costly and time-consuming laboratory synthesis. For 5'-amino-2',5'-dideoxy-uridine and its derivatives, these methods provide crucial insights into their potential as therapeutic agents or biological probes.

A primary application of in silico analysis is the evaluation of the "drug-likeness" of novel analogs. This is often achieved by applying a series of filters based on physicochemical properties known to correlate with oral bioavailability and metabolic stability. These filters include well-established rules such as Lipinski's Rule of Five, the Ghose filter, and Veber's rules. mdpi.com These computational assessments help prioritize which newly designed analogs are most promising for further development.

More advanced computational techniques, such as molecular docking and free energy perturbation calculations, are used to model the interaction between an analog and its biological target. acs.org For example, in the development of novel inhibitors for thymidylate synthase, a computational design strategy was employed to predict that certain 5'-substituted analogs of 5-fluoro-2'-deoxyuridine (B1346552) monophosphate would maintain high potency against the enzyme. acs.org This type of modeling can predict binding affinities and conformations, guiding the rational design of analogs with enhanced specificity and inhibitory activity.

These in silico approaches allow researchers to:

Screen virtual libraries of potential 5'-amino-2',5'-dideoxy-uridine derivatives against a protein target's three-dimensional structure.

Predict pharmacokinetic properties such as absorption, distribution, metabolism, and excretion (ADME).

Elucidate mechanisms of action by visualizing how an analog interacts with key amino acid residues in an enzyme's active site.

By simulating these molecular interactions, computational studies significantly accelerate the design-build-test cycle, making the search for novel analogs with tailored properties more efficient and targeted.

| Computational Filter/Rule | Key Parameters | Purpose in Analog Design |

|---|---|---|

| Lipinski's Rule of Five | Molecular Weight ≤ 500; LogP ≤ 5; H-bond donors ≤ 5; H-bond acceptors ≤ 10. | Predicts poor absorption or permeation when rules are violated; guides design for oral bioavailability. |

| Ghose Filter | 160 ≤ MW ≤ 480; -0.4 ≤ LogP ≤ 5.6; 40 ≤ Molar Refractivity ≤ 130; 20 ≤ Atom Count ≤ 70. | Defines a range of physicochemical properties common among known drugs. |

| Veber Filter | Rotatable bonds ≤ 10; Topological Polar Surface Area (TPSA) ≤ 140 Ų. | Correlates molecular flexibility and polarity with good oral bioavailability. |

| Egan Rule | LogP ≤ 5.88; TPSA ≤ 131.6 Ų. | A statistical model for predicting human intestinal absorption. |

Exploration of Uridine, 5'-amino-2',5'-dideoxy- in Synthetic Biology Constructs

Synthetic biology involves the design and construction of new biological parts, devices, and systems, as well as the re-design of existing, natural biological systems for useful purposes. researchgate.net A major focus is the creation of artificial gene circuits to perform user-defined tasks within a cell. researchgate.net The unique properties of modified nucleotides, such as 5'-amino-2',5'-dideoxy-uridine analogs, present intriguing possibilities for their incorporation into these synthetic constructs.

A critical requirement for using a non-natural nucleotide in a biological system is its acceptance by cellular machinery, particularly DNA and RNA polymerases. Research has demonstrated that 5'-N-triphosphate analogs of 5'-amino-2',5'-dideoxy-nucleosides, including the uridine derivative, can be efficiently incorporated into DNA strands by enzymes like the Klenow fragment of E. coli DNA polymerase I. nih.gov This finding is foundational, as it confirms that the cellular machinery can "write" genetic information using this modified chemical building block.

The incorporation of these analogs introduces a unique chemical handle—the 5'-phosphoramidate linkage—into the DNA backbone. This modified linkage can be exploited in synthetic biology constructs in several ways:

Programmed Cleavage: The modified phosphoramidate bond can be selectively cleaved under specific chemical conditions, such as mild acid treatment. nih.govnih.gov This allows for the creation of synthetic gene circuits where a DNA strand can be fragmented at a precise location in response to a chemical signal, potentially deactivating a gene or triggering a downstream event.

Functionalized DNA: The 5'-amino group provides a site for further chemical modification. One could envision attaching other functional molecules (e.g., fluorophores, quenchers, or catalytic groups) to the nucleotide before its incorporation. This would allow for the construction of DNA-based nanomaterials or circuits with novel properties, where the DNA serves as a programmable scaffold.

Orthogonal Systems: By engineering polymerases that preferentially incorporate 5'-amino analogs, researchers could develop orthogonal genetic systems that operate in parallel with the cell's natural DNA, a long-term goal in synthetic biology.

The ability to be enzymatically incorporated into DNA and subsequently cleaved at specific sites makes 5'-amino-2',5'-dideoxy-uridine and its triphosphate form promising components for the development of more complex and controllable synthetic gene circuits and biological devices. nih.govnih.gov

Conclusion and Future Perspectives

Summary of Key Academic Contributions

The primary academic contributions of Uridine (B1682114), 5'-amino-2',5'-dideoxy- and its derivatives lie in their utility as tools for genomics and the study of DNA-protein interactions, as well as in the exploration of novel therapeutic agents.

The synthesis of 5'-amino-2',5'-dideoxyuridine (B8528164) has been a significant focus, with researchers developing robust methods for its preparation from naturally occurring nucleosides. nih.govnih.gov A common synthetic route involves the conversion of the 5'-hydroxyl group to a good leaving group, followed by displacement with an azide (B81097) and subsequent reduction to the desired 5'-amino group. nih.govnih.gov These synthetic advancements have made the compound and its triphosphate form, 5'-amino-2',5'-dideoxyuridine-5'-N-triphosphate, more accessible for a range of biochemical studies. nih.gov

A major breakthrough was the discovery that 5'-amino-2',5'-dideoxyuridine-5'-N-triphosphate can be incorporated into DNA by various DNA polymerases, including the Klenow fragment of E. coli DNA polymerase I. nih.govnih.gov This finding opened the door to its use in generating modified DNA strands. The resulting phosphoramidate (B1195095) linkage, where the 5'-amino group forms a bond with the adjacent phosphate, is susceptible to cleavage under mild acidic conditions. This property has been ingeniously exploited for DNA sequencing applications, providing a method to generate sequence-specific ladders. nih.govnih.gov

Furthermore, derivatives of 5'-amino-2',5'-dideoxyuridine have been investigated for their biological activities. For instance, 5-iodo-5'-amino-2',5'-dideoxyuridine has demonstrated antiviral effects against Varicella-zoster virus. nih.gov Other studies have explored the potential of related compounds as antineoplastic agents. nih.gov The 5'-amino modification has been shown to influence the biological activity and toxicity of parent compounds. For example, 5-trifluoromethyl-5'-amino-2',5'-dideoxyuridine was found to be less potent as an antiviral agent than its 5'-hydroxyl counterpart but exhibited significantly lower toxicity. nih.gov

The unique properties of these amino-modified nucleosides have also been valuable in studying enzyme kinetics and inhibition. 5-Iodo-5'-amino-2',5'-dideoxyuridine-5'-N'-triphosphate was identified as a potent allosteric inhibitor of E. coli thymidine (B127349) kinase, showcasing how the 5'-amino modification can dramatically alter the interaction with cellular enzymes compared to the natural nucleotide. biosyn.com

Interactive Table 1: Research Findings on 5'-amino-2',5'-dideoxyuridine and Its Derivatives

| Compound/Derivative | Key Finding | Research Application |

| Uridine, 5'-amino-2',5'-dideoxy- | Can be synthesized from natural nucleosides. nih.govnih.gov | Foundational for creating modified DNA. |

| 5'-amino-2',5'-dideoxyuridine-5'-N-triphosphate | Incorporated into DNA by DNA polymerases. nih.govnih.gov | DNA sequencing and genomic analysis. nih.govnih.gov |

| 5-iodo-5'-amino-2',5'-dideoxyuridine | Exhibits antiviral activity against Varicella-zoster virus. nih.gov | Antiviral drug development. nih.gov |

| 5-trifluoromethyl-5'-amino-2',5'-dideoxyuridine | Less potent but less toxic antiviral compared to its 5'-hydroxyl analog. nih.gov | Investigating structure-activity relationships for therapeutic agents. nih.gov |

| 5-iodo-5'-amino-2',5'-dideoxyuridine-5'-N'-triphosphate | Potent allosteric inhibitor of E. coli thymidine kinase. biosyn.com | Enzyme inhibition studies. biosyn.com |

Unresolved Questions and Challenges in Research

Despite its utility, research on Uridine, 5'-amino-2',5'-dideoxy- is not without its challenges and unanswered questions. A primary hurdle lies in the synthetic procedures, which, while established, can be multi-step and may not always be high-yielding, potentially limiting the broad availability and cost-effectiveness of these analogs. nih.gov

A significant challenge in the application of these modified nucleosides is the efficiency and fidelity of their incorporation by DNA polymerases. While some polymerases accept the triphosphate form as a substrate, the efficiency can be lower compared to natural deoxynucleoside triphosphates. oup.com The substrate specificity of different polymerases for 5'-amino-modified nucleotides is not fully characterized, presenting a gap in our understanding of how to best utilize these analogs for enzymatic DNA synthesis.

The biological stability of the resulting phosphoramidate linkage in a cellular environment is another area requiring further investigation. While its acid lability is advantageous for certain in vitro applications like sequencing, its stability against cellular nucleases and other enzymes is a critical factor for any potential in vivo applications, such as in antisense therapy or diagnostics. The degradation pathways and half-life of oligonucleotides containing 5'-amino-2',5'-dideoxyuridine within cells are not well-documented. nih.govnih.gov

Furthermore, the structure-activity relationship of various derivatives of 5'-amino-2',5'-dideoxyuridine remains an area of active exploration. For example, while some derivatives show antiviral or anticancer potential, others are inactive. nih.gov The precise molecular interactions that govern this differential activity are not always clear, making the rational design of more potent and specific therapeutic agents challenging. The reduced activity of some 5'-amino derivatives compared to their parent compounds also poses a significant hurdle to their therapeutic development. nih.gov

Potential Directions for Future Academic Inquiry

The unique characteristics of Uridine, 5'-amino-2',5'-dideoxy- suggest several promising directions for future academic research.

A key area for future inquiry is the development of novel therapeutic agents. Building on the initial findings of antiviral and antineoplastic activity, further derivatization of the 5'-amino group and other positions on the nucleoside could lead to the discovery of more potent and selective drug candidates. nih.govacs.org The exploration of these analogs as components of PROTACS (PROteolysis TArgeting Chimeras) or other targeted protein degradation technologies could also be a fruitful avenue.

In the realm of diagnostics, oligonucleotides containing 5'-amino-2',5'-dideoxyuridine could be utilized for the development of novel molecular probes. The 5'-amino group serves as a convenient handle for the attachment of reporter molecules such as fluorophores, quenchers, or biotin, which are essential for various detection assays. biosyn.com The unique cleavage properties of the phosphoramidate bond could also be exploited to design innovative diagnostic platforms.

The use of 5'-amino-modified oligonucleotides in the construction of novel biomaterials and nanostructures is another exciting prospect. The reactive amino group can be used for cross-linking and conjugation to other molecules or surfaces, enabling the creation of DNA-based hydrogels, scaffolds for tissue engineering, or components of DNA-based computing and data storage systems. biosyn.com

Further investigation into the enzymatic incorporation of 5'-amino-2',5'-dideoxyuridine-5'-N-triphosphate by a wider range of DNA and RNA polymerases, including those used in modern sequencing and amplification technologies, is warranted. Understanding the substrate tolerance of these enzymes could expand the toolkit for generating and analyzing modified nucleic acids. acs.org This could lead to new methods for site-specific labeling and manipulation of DNA and RNA.

Finally, a deeper understanding of the biological fate and metabolism of oligonucleotides containing this modification is crucial for any translational applications. nih.govnih.gov Future studies should focus on their interaction with cellular machinery, their stability in biological fluids, and their potential off-target effects. This knowledge will be indispensable for the rational design of safe and effective therapeutic and diagnostic agents based on Uridine, 5'-amino-2',5'-dideoxy-.

Q & A

Q. What are the established synthetic routes for preparing 5'-amino-2',5'-dideoxyuridine, and how do reaction conditions influence yield and purity?

The synthesis typically involves modifying natural uridine via reduction of 5'-azido intermediates. A key method employs the Staudinger reaction to reduce 5'-azido-2',5'-dideoxyuridine to the amino derivative using triphenylphosphine, achieving high yields (>80%) . Alternative routes include direct modification of uridine using hydroxyl protection/deprotection strategies, as demonstrated in simplified protocols that utilize UV, IR, and NMR for structural validation . Reaction conditions (e.g., solvent polarity, temperature, and catalyst choice) critically impact purity; for example, Tris buffer enhances triphosphate formation efficiency when converting nucleosides to 5'-N-triphosphates .

Q. Which analytical techniques are essential for characterizing 5'-amino-2',5'-dideoxyuridine and its derivatives?

Structural confirmation requires multimodal characterization :

- NMR spectroscopy (¹H, ¹³C) to verify sugar moiety modifications and amino group integration .

- Mass spectrometry (ESI-MS) for molecular weight validation.

- HPLC to assess purity, particularly for triphosphate derivatives .